Ethyl 3-(butyrylamino)-4-chlorobenzoate
Description
Ethyl 3-(butyrylamino)-4-chlorobenzoate is a benzoate ester derivative featuring a butyrylamino (-NHCOC₃H₇) substituent at the 3-position and a chlorine atom at the 4-position of the benzene ring. This compound combines the electron-withdrawing effects of the chlorine atom with the resonance and hydrogen-bonding capabilities of the amide group, making it a structurally unique intermediate in organic synthesis.
Properties
Molecular Formula |
C13H16ClNO3 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
ethyl 3-(butanoylamino)-4-chlorobenzoate |
InChI |
InChI=1S/C13H16ClNO3/c1-3-5-12(16)15-11-8-9(6-7-10(11)14)13(17)18-4-2/h6-8H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
PYYXHRDTXVYANN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)Cl |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares ethyl 3-(butyrylamino)-4-chlorobenzoate with key analogs, focusing on substituent effects, physical properties, and reactivity.
Substituent Effects and Structural Analogues
a. Ethyl 4-Chlorobenzoate (C₉H₉ClO₂)
- Structure : Chlorine at 4-position.
- Physical Properties : Melting point: 71–73°C; boiling point: 237–239°C; density: 1.187 g/cm³ .
- Reactivity: Used in Suzuki coupling (e.g., synthesis of biphenyl carboxylates) and thiolation reactions (e.g., with dodecanethiol or cyclopentanethiol to form thioethers) .
- Key Difference: Lacks the butyrylamino group, leading to lower polarity and reduced hydrogen-bonding capacity compared to the target compound.
b. Ethyl 4-[(4-Chloro-3-Nitrobenzoyl)Amino]Benzoate (C₁₆H₁₂ClN₂O₅)
- Structure : Nitro and chloro substituents on the benzamide group.
- Reactivity: The nitro group strongly withdraws electrons, enhancing electrophilic substitution reactivity.
c. Ethyl 3-[(Chloroacetyl)Amino]Methyl-4-Methylbenzoate (C₁₄H₁₇ClN₂O₃)
- Structure: Chloroacetyl-amino and methyl substituents.
- Reactivity: The chloroacetyl group may undergo nucleophilic substitution (e.g., hydrolysis), similar to the butyrylamino group in the target compound. However, the methyl group at the 4-position reduces steric hindrance compared to the 4-chloro substituent .
d. Ethyl 4-(3-Chlorobenzylamino)Butanoate (C₁₃H₁₈ClNO₂)
- Structure: Chlorobenzylamino side chain.
- Applications: Used in pharmaceutical intermediates; the flexible butanoate chain contrasts with the rigid benzoate backbone of the target compound .
Physical and Chemical Property Comparison
*Theoretical values for this compound are estimated based on analogs.
Reactivity in Catalytic Reactions
- Suzuki Coupling : Ethyl 4-chlorobenzoate participates in cobalt-catalyzed coupling with aryl boronic acids (88% yield for biphenyl carboxylate) . The target compound’s amide group may hinder such reactions due to steric or electronic effects.
- Thiolation: Ethyl 4-chlorobenzoate reacts with thiols (e.g., dodecanethiol) under nickel catalysis to form thioethers in >90% yield . The butyrylamino group in the target compound could compete as a nucleophile, altering reaction pathways.
- Photostability: Ethyl 4-chlorobenzoate exhibits photoinduced degradation in the presence of TBAB, forming diphenylamino-substituted salicylaldehyde . The target compound’s amide group may enhance stability under similar conditions.
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